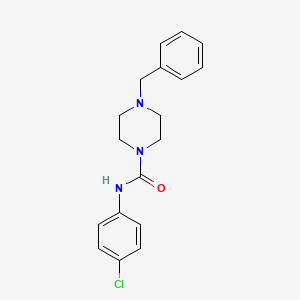
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide (BBMG) is a compound that has gained attention in the scientific community due to its potential pharmacological applications. It belongs to the family of glycine receptor antagonists and has been studied for its ability to modulate the function of these receptors in the central nervous system (CNS).
Wirkmechanismus
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide acts as a glycine receptor antagonist and binds to the glycine receptor site on the neuron. This binding inhibits the function of the glycine receptor, which leads to a decrease in neuronal excitability and inhibition. This mechanism of action is responsible for the potential pharmacological applications of N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide in the CNS.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has been shown to have a dose-dependent effect on the function of glycine receptors. At low concentrations, N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide enhances the function of glycine receptors, while at high concentrations, it inhibits the function of glycine receptors. N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has also been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal excitability and inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a long half-life, which allows for longer experiments. However, N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has some limitations. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which can make it difficult to study in vivo.
Zukünftige Richtungen
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has several potential future directions for research. It can be studied for its potential use in the treatment of various CNS disorders such as pain, anxiety, and sleep disorders. It can also be studied for its potential use in the regulation of neuronal excitability and inhibition. Further research can also be conducted to improve the solubility and bioavailability of N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide, which can make it easier to work with in lab experiments and improve its potential for pharmacological applications.
Synthesemethoden
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide can be synthesized using a multistep process that involves the reaction of 4-bromobenzaldehyde with methylamine to form N-methyl-4-bromobenzylamine. This intermediate is then reacted with glycine methyl ester to form N~2~-methyl-N~1~-(4-bromobenzyl)glycinamide. Finally, this compound is reacted with benzylamine to form N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has been studied for its potential pharmacological applications in the CNS. It has been shown to modulate the function of glycine receptors, which are involved in the regulation of neuronal excitability and inhibition. Glycine receptors are also involved in the regulation of pain, anxiety, and sleep. Therefore, N~2~-benzyl-N~1~-(4-bromophenyl)-N~2~-methylglycinamide has been studied for its potential use in the treatment of various CNS disorders such as pain, anxiety, and sleep disorders.
Eigenschaften
IUPAC Name |
2-[benzyl(methyl)amino]-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-19(11-13-5-3-2-4-6-13)12-16(20)18-15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOZEPJVIHUVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198051 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 5346389 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-isopropyl-9-[4-(1,3-oxazol-5-yl)benzoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683846.png)
![2-(2,3-dimethylphenyl)-8-methyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5683849.png)

![2-[(3-methylquinoxalin-2-yl)methyl]-2-azaspiro[4.5]decan-3-one](/img/structure/B5683870.png)
![2-[(diethylamino)thio]-1H-benzimidazole](/img/structure/B5683877.png)
![9-[(3,5-difluoropyridin-2-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5683884.png)
![1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5683886.png)
![1-[(4-chlorophenyl)sulfonyl]-4-cyclohexylpiperazine](/img/structure/B5683890.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5683895.png)
![N-[(3-isopropylisoxazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5683905.png)

![({5-[1-(1-benzothien-2-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5683925.png)
![ethyl 4-{[4-amino-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5683927.png)